![molecular formula C8H9N3OS B3144585 4-Methoxy-1,3-benzothiazole-2,7-diamine CAS No. 554420-45-0](/img/structure/B3144585.png)
4-Methoxy-1,3-benzothiazole-2,7-diamine
Overview
Description
“4-Methoxy-1,3-benzothiazole-2,7-diamine” is a chemical compound with the molecular formula C8H8N2OS . It is a part of a class of compounds known as benzothiazoles, which are heterocyclic compounds with a bicyclic structure .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “4-Methoxy-1,3-benzothiazole-2,7-diamine”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “4-Methoxy-1,3-benzothiazole-2,7-diamine” consists of a benzothiazole core, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The 4-position of the benzothiazole is substituted with a methoxy group, and the 2 and 7 positions are substituted with amine groups .Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-1,3-benzothiazole-2,7-diamine” is 180.227 . Other physical and chemical properties are not well-documented in the literature.Scientific Research Applications
Antibacterial Potential
Benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, have shown significant antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others . This makes them potential candidates for the development of novel antibiotics to control resistance problems .
Antimicrobial Activity
In addition to their antibacterial properties, benzothiazole derivatives also exhibit antimicrobial activity . They have been tested in vitro for their antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .
Anti-cancer Properties
Benzothiazole compounds have shown potential anti-cancer properties . They play an important role in the field of medicinal chemistry and render an extensive range of biological activities including anti-cancer .
Anti-diabetic Activity
Benzothiazole derivatives have also shown anti-diabetic activities . This makes them potential candidates for the development of novel drugs for diabetes treatment .
Use in Green Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
Use in Organic Light-Emitting Devices (OLEDs)
Benzothiazole-fused ring compounds, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, exhibit good hole-transporting properties with a low ionization potential . This makes them of potential interest as hole-transporting materials in organic light-emitting devices (OLEDs) .
Future Directions
The future directions for research on “4-Methoxy-1,3-benzothiazole-2,7-diamine” and other benzothiazoles include further exploration of their biological activities and potential applications in medicine and industry . Additionally, the development of new synthetic methods for benzothiazoles is an active area of research .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of essential biochemical processes
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the biosynthesis of arabinogalactan in mycobacterium tuberculosis . This disruption can lead to downstream effects such as impaired cell wall synthesis and bacterial growth inhibition .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may lead to the inhibition of bacterial growth .
properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWTGMVDUJALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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